molecular formula C27H29NO11.ClH<br>C27H30ClNO11 B193376 Doxorubicin Hydrochloride CAS No. 25316-40-9

Doxorubicin Hydrochloride

Cat. No.: B193376
CAS No.: 25316-40-9
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-RUELKSSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Doxorubicin Hydrochloride, also known as Doxorubicin, is a cytotoxic anthracycline antibiotic . It primarily targets DNA-associated enzymes and DNA base pairs . These targets play a crucial role in DNA replication and transcription, which are essential for cell growth and division .

Mode of Action

Doxorubicin interacts with its targets by intercalating with DNA base pairs . This interaction leads to DNA damage and the generation of reactive oxygen species (ROS) . It also inhibits topoisomerase II , an enzyme that prevents double-stranded nuclear DNA breaks . This interaction disrupts DNA replication and transcription, leading to cell death .

Biochemical Pathways

Doxorubicin affects several biochemical pathways. It activates various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .

Pharmacokinetics

The pharmacokinetics of Doxorubicin involves its absorption, distribution, metabolism, and excretion (ADME). It is known that Doxorubicin is administered intravenously, indicating that it has 100% bioavailability .

Result of Action

The molecular and cellular effects of Doxorubicin’s action include DNA damage , the generation of reactive oxygen species (ROS) , and the induction of apoptosis . One of the major side effects of Doxorubicin is cardiotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Doxorubicin. For instance, hypoxia-induced acidity in tumor spheroids has been shown to reduce the accumulation of Doxorubicin, likely due to the reduced proportion of Doxorubicin in the non-ionized form under acidic conditions . This suggests that the tumor microenvironment can significantly impact the effectiveness of Doxorubicin treatment.

Safety and Hazards

Doxorubicin is mutagenic and genotoxic . The most serious toxicity associated with Doxorubicin is cardiomyopathy, caused by the tendency of Doxorubicin to accumulate in the membranes of the mitochondria . Doxorubicin is also potentially a hazard to the developing fetus though it does not efficiently pass the placenta .

Future Directions

Doxorubicin Hydrochloride is being studied in the treatment of other types of cancer . The future for the continued use of doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity .

Biochemical Analysis

Biochemical Properties

Doxorubicin Hydrochloride interacts with various enzymes and proteins in biochemical reactions . It is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . This interaction with DNA leads to DNA damage and the generation of reactive oxygen species .

Cellular Effects

This compound has a range of cytotoxic effects on cells . It influences cell function by causing the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . This leads to downstream activation of different caspases resulting in apoptosis . This compound also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA and the generation of reactive oxygen species . It exerts its effects at the molecular level through DNA intercalation, which eventually leads to DNA damage . This interaction with DNA-associated enzymes and DNA base pairs produces a range of cytotoxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Studies have shown that nearly 80% of this compound loaded in certain delivery systems could be released in 5 hours at pH 5.0 . This is an improvement from the results obtained at pH 6.5 and pH 7.4 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Higher doses of this compound resulted in hypotension, bradycardia, and a decrease in the balance of autonomic activity (LF/HF), with 16 mg/kg being the threshold dose at which these changes became evident .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is metabolized to a variety of metabolites in vivo, which has been shown to be associated with cardiotoxicity . Tumor cells and drug-resistant tumor cells have a unique drug metabolism pathway for this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is distributed into tissues rapidly, and this speed of distribution is matched by the rapid drop of this compound levels in the blood . This compound has the ability to penetrate tissues highly effectively .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . Studies have shown that the cytoplasmic subset of certain proteins plays a pivotal role in mediating this compound sensitivity, primarily through the regulation of glycolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxorubicin hydrochloride is synthesized from cultures of the bacterium Streptomyces peucetius var. caesius. The synthesis involves several steps, including the fermentation of the bacterium, extraction, and purification of the compound .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological methods to optimize yield and purity. Techniques such as remote loading and transmembrane pH gradient methods are employed to prepare liposomal formulations of doxorubicin, which enhance its stability and efficacy .

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11.ClH, C27H30ClNO11
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23214-92-8 (Parent)
Record name Doxorubicin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3030636
Record name Doxorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

25316-40-9
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Doxorubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25316-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxorubicin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicin Hydrochloride
Reactant of Route 2
Doxorubicin Hydrochloride
Reactant of Route 3
Doxorubicin Hydrochloride
Reactant of Route 4
Doxorubicin Hydrochloride
Reactant of Route 5
Doxorubicin Hydrochloride
Reactant of Route 6
Doxorubicin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.